

An In-depth Technical Guide to 3-Bromo-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2,6-dimethylpyridine

Cat. No.: B180948

[Get Quote](#)

CAS Number: 3430-31-7

This technical guide provides a comprehensive overview of **3-Bromo-2,6-dimethylpyridine**, a key heterocyclic compound for professionals in research, chemical synthesis, and drug development. This document details its physicochemical properties, outlines a key experimental protocol for its application in cross-coupling reactions, and presents its role as a versatile intermediate in the synthesis of complex molecules.

Core Properties of 3-Bromo-2,6-dimethylpyridine

3-Bromo-2,6-dimethylpyridine, also known as 3-Bromo-2,6-lutidine, is a substituted pyridine derivative valued for its utility as a chemical building block.^[1] Its unique structure, featuring a bromine atom and two methyl groups on the pyridine ring, makes it a versatile precursor for creating diverse and complex molecules.^{[1][2]} The physical and chemical properties of **3-Bromo-2,6-dimethylpyridine** are summarized below.

Property	Value
CAS Number	3430-31-7
Molecular Formula	C ₇ H ₈ BrN
Molecular Weight	186.05 g/mol [3]
Appearance	Colorless to yellow liquid
Density	1.431 g/mL at 25 °C
Boiling Point	56-58 °C at 2 mmHg [2]
Flash Point	86.7 °C (188.1 °F)
Refractive Index	n _{20/D} 1.552
Purity	≥97%
Solubility	Soluble in organic solvents
SMILES String	Cc1ccc(Br)c(C)n1
InChI Key	TUJVGHCSNXCAFE-UHFFFAOYSA-N [3]

Synthesis and Reactivity

The synthesis of **3-Bromo-2,6-dimethylpyridine** is typically achieved through the bromination of 2,6-dimethylpyridine (2,6-lutidine).[\[2\]](#) The bromine atom on the pyridine ring serves as an excellent leaving group, making the compound a versatile substrate for a variety of chemical transformations.[\[2\]](#) It is particularly well-suited for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings.[\[2\]](#) These reactions are fundamental in modern synthetic chemistry, enabling the construction of complex molecular architectures by introducing aryl, alkyl, or alkynyl substituents.[\[2\]](#)

Applications in Research and Drug Development

The pyridine scaffold is a common motif in many pharmaceutical compounds.[\[1\]](#)[\[4\]](#) **3-Bromo-2,6-dimethylpyridine** serves as a crucial intermediate in the synthesis of novel drug candidates and other biologically active molecules.[\[1\]](#)[\[4\]](#) The ability to functionalize the pyridine ring through cross-coupling reactions allows researchers to systematically modify molecular

structures to optimize their pharmacological properties, such as potency and selectivity.[\[1\]](#)

Beyond pharmaceuticals, derivatives of this compound also find applications in the development of agrochemicals and materials science.[\[2\]](#)

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

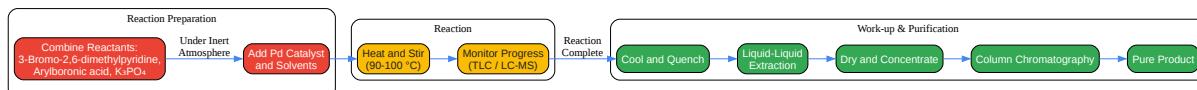
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is a primary application of **3-Bromo-2,6-dimethylpyridine**. The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative, which can be adapted for **3-Bromo-2,6-dimethylpyridine**.

Objective: To synthesize a 3-aryl-2,6-dimethylpyridine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

- **3-Bromo-2,6-dimethylpyridine** (1.0 mmol, 1.0 equiv.)
- Arylboronic acid (1.2 mmol, 1.2 equiv.)
- Palladium(0) tetrakis(triphenylphosphine) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 mmol, 5 mol%)
- Anhydrous potassium phosphate (K_3PO_4) (2.0-3.0 mmol, 2.0-3.0 equiv.)
- Anhydrous 1,4-dioxane
- Degassed deionized water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Inert gas (Nitrogen or Argon)

Equipment:


- Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
- Inert atmosphere setup (e.g., Schlenk line)
- Magnetic stirrer and hotplate with an oil bath
- Syringes and needles
- Standard laboratory glassware for work-up and purification
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine **3-Bromo-2,6-dimethylpyridine**, the arylboronic acid, and anhydrous potassium phosphate.
- Catalyst Addition: Add the $\text{Pd}(\text{PPh}_3)_4$ catalyst to the flask.
- Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
- Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2-3 times). Combine the organic extracts and wash with brine.
- Drying and Concentration: Dry the combined organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-2,6-dimethylpyridine product.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described above.

[Click to download full resolution via product page](#)

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Safety Information

3-Bromo-2,6-dimethylpyridine is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). [3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Bromo-2,6-dimethylpyridine | 3430-31-7 [smolecule.com]
- 2. nbino.com [nbino.com]

- 3. 3-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 603971 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-2,6-dimethylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180948#3-bromo-2-6-dimethylpyridine-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com